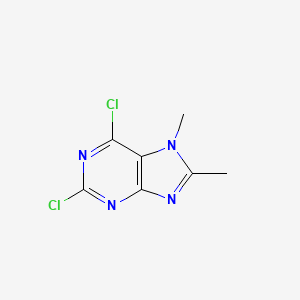

2,6-dichloro-7,8-dimethyl-7H-purine

Description

Historical Context and Foundational Importance of Purine (B94841) Derivatives in Chemical Sciences

The journey into the chemistry of purines began in 1884 when German chemist Emil Fischer coined the term "purine" and first synthesized the parent compound in 1898. nih.gov This seminal work laid the groundwork for understanding a class of molecules that are central to life itself. Purine derivatives, such as adenine (B156593) and guanine, are integral components of nucleic acids, DNA and RNA, carrying the genetic blueprint of all living organisms. nih.gov Beyond their role in genetics, purines are key players in cellular metabolism and signaling. Adenosine triphosphate (ATP), the primary energy currency of the cell, and coenzymes like NADH are all purine derivatives, highlighting their indispensable role in biological processes. nih.gov The rich history and fundamental importance of purine derivatives continue to inspire chemists to explore their synthesis and functionalization.

Significance of Strategic Functionalization in Purine Scaffolds

The purine ring system, with its multiple nitrogen atoms and carbon positions, offers a rich canvas for chemical modification. Strategic functionalization, the precise and controlled introduction of various chemical groups onto the purine scaffold, is a powerful tool for modulating the molecule's physicochemical and biological properties. Halogenation and alkylation are two of the most common and impactful modifications.

The introduction of halogens, such as chlorine, at specific positions can significantly alter the electronic properties of the purine ring, influencing its reactivity and potential as a precursor for further chemical transformations. Alkylation, the addition of alkyl groups to the nitrogen atoms of the purine core, can impact the molecule's solubility, steric profile, and its ability to interact with biological targets. The combination of halogenation and alkylation, as seen in 2,6-dichloro-7,8-dimethyl-7H-purine, creates a unique chemical entity with a distinct set of properties and potential applications.

Rationale for the Comprehensive Academic Investigation of this compound

The compound this compound serves as a compelling subject for a detailed academic investigation due to its specific structural features. The presence of two chlorine atoms at the 2 and 6 positions makes it a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The methylation at the N7 and C8 positions is also of significant interest. N7-alkylation of purines is known to influence their biological activity, and substitution at the C8 position can further tune the molecule's properties. nih.gov

A thorough examination of this compound allows for a deeper understanding of the interplay between halogenation and alkylation on the purine core and provides a basis for the rational design of novel purine derivatives with tailored properties for various scientific applications.

Overview of Key Research Domains Pertaining to the Chemical Compound

The investigation of this compound and its analogs falls into several key research domains:

Synthetic Chemistry: The development of efficient and regioselective methods for the synthesis of this and related compounds is a primary focus. This includes exploring different starting materials, reaction conditions, and purification techniques.

Medicinal Chemistry: Given the broad spectrum of biological activities exhibited by purine derivatives, there is considerable interest in exploring the potential of this compound as a scaffold for the development of new therapeutic agents. cuni.cz

Materials Science: The unique electronic and structural properties of functionalized purines make them potential candidates for applications in materials science, such as in the development of novel organic materials with specific optical or electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-7,8-dimethylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N4/c1-3-10-6-4(13(3)2)5(8)11-7(9)12-6/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYAVUQDQACXGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,6 Dichloro 7,8 Dimethyl 7h Purine and Analogues

Synthetic Routes to the Purine (B94841) Core and its Halogenated Precursors

The construction of the 2,6-dichloropurine (B15474) scaffold is a crucial first step in the synthesis of the target molecule and related analogues. There are two primary strategies for its preparation: the direct chlorination of a pre-existing purine ring system or the construction of the purine ring from acyclic or monocyclic precursors. acs.orgacs.org

A widely utilized and industrially viable method involves the direct chlorination of xanthine (B1682287) (2,6-dihydroxypurine). acs.orgacs.org This transformation is effectively carried out using phosphorus oxychloride (POCl₃) as the chlorinating agent. The reaction's success, however, is highly dependent on the presence of a suitable base and reaction conditions. While early methods using pyrophosphoryl chloride required high temperatures in sealed tubes, more recent and practical procedures employ weak nucleophilic organic bases. acs.orgacs.org These bases, which include amidines like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), guanidine (B92328) bases, or a "Proton-Sponge," facilitate the reaction with POCl₃, leading to moderate to good yields of 2,6-dichloropurine. acs.org The reaction typically involves heating a mixture of xanthine and the base with an excess of POCl₃. acs.org

An alternative approach involves building the purine ring system from suitably substituted pyrimidine (B1678525) precursors. acs.orgresearchgate.net For instance, 4,5-diamino-2,6-dichloropyrimidine can be reacted with a one-carbon source, such as triethyl orthoformate, in the presence of an acid catalyst to cyclize and form the imidazole (B134444) portion of the purine, yielding 2,6-dichloropurine. researchgate.net While effective, these multi-step ring construction methods can be more laborious than the direct chlorination of readily available xanthine. acs.org

Table 1: Selected Conditions for the Synthesis of 2,6-Dichloropurine via Chlorination of Xanthine

| Chlorinating Agent | Base/Additive | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| POCl₃ | DBU | None (excess POCl₃) | Reflux (~105 °C) | 47% | acs.org |

| POCl₃ | Amidine/Guanidine Base | None (excess POCl₃) | Reflux | Moderate | acs.org |

| Pyrophosphoryl Chloride | None | Sealed Tube | High Temperature | - | acs.orgacs.org |

| POCl₃ | Phase Transfer Catalyst | - | Reflux | - | acs.orgacs.org |

Regioselective Functionalization Techniques for 2,6-Dichloropurines

With the 2,6-dichloropurine core in hand, the subsequent challenge lies in the regioselective introduction of substituents. The purine ring possesses multiple reactive nitrogen atoms, primarily at the N7 and N9 positions of the imidazole ring, making selective functionalization a significant synthetic hurdle. nih.govacs.org

Alkylation of the purine nitrogen atoms is a common method for generating diverse analogues. However, direct alkylation of purines like 2,6-dichloropurine with alkyl halides under basic conditions often results in a mixture of N7 and N9 isomers. nih.govacs.org Typically, the N9-alkylated product is the thermodynamically more stable and, therefore, the major product, while the N7 isomer forms as a minor, kinetically favored product. nih.govacs.org Achieving high selectivity for the less stable N7 isomer, as required for the synthesis of 7H-purine derivatives, necessitates specialized methodologies.

The selective synthesis of N7-alkylated purines is a less explored area compared to their N9 counterparts but is crucial for accessing certain classes of biologically active compounds. nih.govacs.org The key to controlling the site of alkylation lies in manipulating the reaction conditions to favor either kinetic or thermodynamic control.

Selective N-Alkylation Strategies

Control of Alkylation at N7 versus N9 Positions

Mitsunobu Reaction Protocols for N-Alkylation

The Mitsunobu reaction provides a powerful method for the N-alkylation of purines using an alcohol as the alkylating agent. rsc.orgorganic-chemistry.org The reaction proceeds by activating the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD). organic-chemistry.org This in situ activation forms a phosphonium (B103445) intermediate, which is then susceptible to nucleophilic attack by the purine. organic-chemistry.org

A key feature of the Mitsunobu reaction is that it generally proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it valuable for stereospecific syntheses. organic-chemistry.orgrsc.org While it is a versatile tool, the regioselectivity (N7 vs. N9) can be influenced by the electronic effects of substituents on the purine ring. rsc.org For some purine derivatives, the Mitsunobu reaction can provide a route to N-alkylated products under mild, neutral conditions, sometimes with improved selectivity compared to standard alkyl halide methods. rsc.orgub.edu The use of microwave assistance has been shown to accelerate these reactions significantly. rsc.orgrsc.org

Alternative Alkylation Approaches for 7H-Purine Derivatives

Beyond the Mitsunobu reaction, several other strategies have been developed to favor the formation of 7H-purine derivatives.

One of the most effective modern methods for direct, regioselective N7-alkylation involves a kinetically controlled reaction using a silylated purine derivative. nih.govacs.org In this approach, the 2,6-dichloropurine is first treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), to form an N-trimethylsilylated intermediate. The subsequent alkylation is carried out using a tertiary alkyl halide in the presence of a Lewis acid catalyst, most notably tin(IV) chloride (SnCl₄). nih.govacs.org This method allows for the introduction of sterically hindered groups, like a tert-butyl group, selectively at the N7 position. nih.govacs.org

Another approach is the direct alkylation of 2,6-dichloropurine under basic conditions, for example, using potassium carbonate in DMSO. nih.gov However, this method typically yields a mixture of N7 and N9 isomers, with the N9 product predominating. The desired N7 isomer must then be separated from the major N9 product by chromatographic techniques, making it less efficient for large-scale synthesis. nih.gov

A third strategy involves constructing the desired N7-substituted purine from a suitably substituted imidazole precursor. mdpi.com This multi-step but regiochemically unambiguous route avoids the N7/N9 selectivity issue altogether by building the pyrimidine ring onto a pre-functionalized N1-substituted imidazole (which becomes the N7 of the purine). mdpi.com

The ratio of N7 to N9 alkylated products is highly sensitive to the reaction conditions. Factors such as the choice of base, solvent, temperature, and catalyst can be tuned to favor the desired isomer.

For the Lewis acid-catalyzed alkylation of silylated purines, the choice and amount of catalyst are critical. SnCl₄ has proven to be highly effective in promoting N7-alkylation, whereas other Lewis acids like TiCl₄ may give lower conversions or different isomer ratios. nih.govacs.org The reaction is typically run under kinetically controlled conditions at room temperature to capture the N7 product before it can isomerize to the more stable N9 derivative. nih.govacs.org Running the reaction at elevated temperatures can lead to the formation of the thermodynamically favored N9 isomer. nih.govacs.org

In more traditional alkylations, the choice of base and solvent plays a significant role. The use of microwave irradiation has been shown to accelerate reactions and, in some cases, improve N9 regioselectivity by allowing for shorter reaction times, which can suppress the formation of side products. ub.eduresearchgate.net The reactivity of the alkylating agent is also a factor; more reactive alkyl halides tend to favor the N9 position in faster reactions. ub.edu

Table 2: Influence of Reaction Conditions on the N7 vs. N9 Regioselectivity of tert-Butylation of 6-Chloropurine (B14466) Data derived from studies on 6-chloropurine, a close analogue to 2,6-dichloropurine.

| Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | N7:N9 Ratio | Reference |

|---|---|---|---|---|---|

| SnCl₄ (2.1) | DCE | rt | 19 | 95:5 | nih.govacs.org |

| SnCl₄ (1.0) | DCE | rt | 19 | 80:20 | nih.govacs.org |

| TiCl₄ (2.1) | DCE | rt | 19 | 85:15 | nih.govacs.org |

| None | DCE | rt | 19 | No Reaction | nih.govacs.org |

| SnCl₄ (2.1) | ACN | rt | 19 | 85:15 | nih.govacs.org |

| SnCl₄ (2.1) | DCE | 80 | 5 | 0:100 | nih.govacs.org |

DCE = 1,2-dichloroethane; ACN = Acetonitrile (B52724); rt = room temperature

Introduction of Methyl Groups at C8 and N7 Positions

The regioselective introduction of methyl groups onto the purine core is a critical step in the synthesis of the target compound and its analogues. The distinct electronic environments of the C8 and N7 positions necessitate different chemical approaches.

C8-Position Methylation: Methylation at the C8 position of the purine ring can be accomplished through several methods. One efficient strategy involves a metal-ion-mediated radical reaction. nih.gov This can be achieved using a source of methyl radicals, such as t-butyl hydroperoxide (TBHP), catalyzed by ferrous ions in an acidic medium. nih.gov

Alternatively, palladium-catalyzed cross-coupling reactions offer a versatile route starting from C8-bromopurines. These reactions can utilize trimethylaluminum (B3029685) or tetraalkyltin reagents as the methyl source to yield the C8-methylated product in high yields. nih.gov Another approach involves the deprotonation of the relatively acidic C8-hydrogen using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting lithiated species with methyl iodide. nih.gov

N7-Position Methylation: Direct alkylation of the purine ring nitrogen atoms typically results in a mixture of N7 and N9 isomers, with the N9-substituted product often being the thermodynamically more stable and predominant isomer. nih.govacs.org This makes selective N7-methylation challenging. While direct alkylation with agents like methyl iodide under basic conditions can produce the N7-isomer, it is often accompanied by the N9-isomer, requiring subsequent separation. nih.govacs.orgnih.gov

To achieve higher regioselectivity, specific methods have been developed. One effective one-pot procedure involves protecting the N9 position with a p-methoxybenzyl group, followed by methylation at the N7 position using trimethyl-oxonium borofluorate in a trifluoroethanol solvent. rsc.org The N9-protecting group is then cleaved under microwave irradiation to yield the N7-methyl-purine. rsc.org The choice of solvent can significantly influence the selectivity of N-alkylation.

| Position | Method | Reagents | Key Features |

| C8 | Radical Methylation | t-butyl hydroperoxide (TBHP), Fe²⁺ | Proceeds via a radical mechanism. nih.gov |

| C8 | Cross-Coupling | C8-Bromopurine, Trimethylaluminum, Pd Catalyst | High yield, requires pre-functionalized purine. nih.gov |

| C8 | Lithiation | LDA, Methyl Iodide (MeI) | Utilizes the acidity of the C8-proton. nih.gov |

| N7 | Direct Alkylation | Methyl Iodide, Base (e.g., K₂CO₃) | Often yields N7/N9 isomeric mixtures. nih.govresearchgate.net |

| N7 | Selective Methylation | N9-protected purine, Trimethyl-oxonium borofluorate | High regioselectivity for the N7 position. rsc.org |

Halogenation and Halogen Exchange Reactions at C2 and C6

The introduction of chlorine atoms at the C2 and C6 positions transforms the purine into a highly valuable intermediate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. cuni.cznih.gov

The most common method for dichlorination involves the conversion of the corresponding oxo-purines (e.g., xanthine or its derivatives) into chloropurines. This is typically achieved by heating the purine precursor with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction may be facilitated by the addition of a high-boiling tertiary amine, such as N,N-dimethylaniline or triethylamine, which can act as a catalyst. Thionyl chloride (SOCl₂) can also be employed for this transformation. A patent describes a process for producing 2,6-dichloropurine nucleosides by reacting 2,6-dichloropurine with acetylated ribofuranose in the presence of a catalyst. google.com

The mechanism of dichlorination of purine-diones with reagents like POCl₃ is a complex process. The reaction is believed to proceed through the formation of phosphate (B84403) esters as intermediates. The carbonyl oxygen of the purine attacks the electrophilic phosphorus atom of POCl₃. Subsequent steps involve the elimination of a phosphate species and attack by a chloride ion to replace the oxygen function.

Computational studies on the chlorination of the purine ring itself with hypochlorous acid (HOCl) provide insight into the inherent reactivity of the different positions. rsc.org These studies indicate that the kinetic and thermodynamic reactivity of the various nitrogen and carbon atoms can differ significantly. For purine bases, the N9 position is kinetically the most reactive site for initial chlorination. rsc.org For purine nucleosides, the N1 and exocyclic amino groups are the most reactive sites. rsc.org While these computational studies focus on chlorination with HOCl rather than POCl₃, they underscore the complex electronic nature of the purine ring that influences the outcome of halogenation reactions. The electrostatic interaction plays a key role in determining the reactivity of various sites in the purine ring during chlorination. rsc.org

Synthesis of Specifically Dimethylated 7H-Purine Systems

The synthesis of 2,6-dichloro-7,8-dimethyl-7H-purine is not described as a single procedure in the literature but can be devised through a logical multi-step sequence based on established reactions for analogous structures. A plausible synthetic pathway would begin with a precursor already containing one of the methyl groups.

A potential synthetic route is outlined below:

Starting Material: 8-Methylxanthine could serve as a suitable starting material.

Dichlorination: The first step would be the conversion of the two hydroxyl groups at C2 and C6 to chloro groups. This can be achieved by heating 8-methylxanthine with phosphorus oxychloride (POCl₃), likely in the presence of a catalytic amine, to yield 2,6-dichloro-8-methyl-9H-purine. sigmaaldrich.com

N7-Methylation: The subsequent step involves the methylation of the purine nitrogen. Direct methylation of 2,6-dichloro-8-methyl-9H-purine with a methylating agent like methyl iodide and a base such as potassium carbonate in a solvent like DMSO would likely produce a mixture of the desired this compound and the isomeric 2,6-dichloro-8,9-dimethyl-9H-purine. nih.govresearchgate.net The N7 and N9 isomers would then need to be separated. The formation of N7-isomers as minor side products is a known outcome in direct alkylation reactions of 9H-purines. nih.govresearchgate.net

Table of Proposed Synthetic Steps:

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Dichlorination | 8-Methylxanthine, POCl₃, Heat | 2,6-dichloro-8-methyl-9H-purine |

Chromatographic and Crystallization Techniques for Product Isolation and Purification

The successful synthesis of the target compound relies heavily on effective purification techniques to isolate the desired product from starting materials, reagents, and isomeric byproducts.

Chromatographic Techniques: Flash column chromatography is the most common method for purifying purine derivatives. teledynelabs.com

Normal-Phase Chromatography: Silica (B1680970) gel is widely used for the separation of purine compounds. teledynelabs.com For relatively non-polar compounds like chlorinated purines, a solvent system consisting of hexane/ethyl acetate (B1210297) or petroleum ether/ethyl acetate is often effective. nih.govteledynelabs.com For more polar purines, gradients of dichloromethane (B109758) and methanol (B129727) may be used. teledynelabs.com

Reversed-Phase Chromatography: C18-functionalized silica is another option, particularly when normal-phase chromatography fails to provide adequate separation. teledynelabs.com Elution is typically performed with a mixture of water and an organic solvent like acetonitrile or methanol. The addition of a modifier such as trifluoroacetic acid (TFA) or formic acid to the mobile phase is often necessary to ensure sharp, well-defined peaks by suppressing the ionization of the basic nitrogen atoms in the purine ring. teledynelabs.com

A study on the synthesis of 2,6-dichloro-7-isopropyl-7H-purine reported the successful separation of the N7 and N9 isomers from the crude reaction material using column chromatography on silica gel with a 1:1 mixture of petroleum ether and ethyl acetate. nih.gov

Crystallization Techniques: Crystallization is an indispensable technique for obtaining highly pure solid products. rochester.edu The goal is to prepare a supersaturated solution from which the target compound will selectively precipitate in a crystalline form, leaving impurities behind in the "mother liquor."

Slow Evaporation: This method involves dissolving the crude product in a minimal amount of a solvent in which it is sparingly soluble. rochester.edu The solution is then left undisturbed, allowing the solvent to evaporate slowly, which increases the concentration and induces crystallization. rochester.edu

Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, resulting in crystallization.

The final, purified crystalline product's identity and purity would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.

Based on a comprehensive review of available scientific literature, detailed crystallographic data for the specific compound This compound is not publicly available. The precise experimental details required to populate the requested article, such as single-crystal X-ray diffraction data, bond lengths, bond angles, and specific intermolecular interactions, have not been published in the sources reviewed.

Crystallographic information is unique to the specific molecular structure and its crystalline form. While data exists for structurally related compounds, such as 2,6-dichloro-7-isopropyl-7H-purine nih.govnih.govresearchgate.net and 2,6-dichloro-7-methyl-7H-purine nih.govuni.lu, it is not scientifically accurate to extrapolate these findings to this compound. The presence of an additional methyl group at the C8 position would significantly alter the molecule's electronic properties, steric profile, and consequently, its crystal packing and intermolecular interactions.

Therefore, generating an article that strictly and accurately adheres to the provided outline for this compound is not possible at this time. An analysis based on related structures would not meet the specified requirement of focusing solely on the requested compound.

Single-Crystal X-ray Diffraction Studies

Analysis of Intermolecular Interactions in the Solid State

Halogen-π Interactions (C-Cl...π)

Halogen-π interactions, a type of non-covalent bond, are significant in the structural chemistry of halogenated organic molecules like this compound. nih.govnih.gov These interactions occur between a halogen atom with a region of positive electrostatic potential (the σ-hole) and the electron-rich π-system of an aromatic ring. nih.govnih.gov In the case of the title compound, the chlorine atoms at positions 2 and 6 can interact with the π-systems of adjacent purine rings. The strength of these interactions is influenced by the polarizability of the halogen atom, with larger halogens forming stronger bonds. nih.gov

Aromatic π-Stacking Interactions

Aromatic π-stacking is another crucial non-covalent interaction that governs the three-dimensional structure of purine derivatives. nih.govnih.govlibretexts.org This interaction involves the face-to-face stacking of aromatic rings and is driven by a combination of dispersion and dipole-induced dipole forces. libretexts.org The purine ring system of this compound can participate in π-stacking with neighboring molecules. The strength and geometry of these interactions are influenced by substituents on the aromatic ring. nih.govrsc.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-Dimensional NMR Techniques (e.g., 2D-NOESY, HMBC) for Definitive Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable for the unambiguous structural assignment of complex molecules like this compound. nih.govresearchgate.net

HMBC experiments provide information about long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of different functional groups within the molecule. researchgate.netresearchgate.net For instance, correlations between the methyl protons at positions 7 and 8 and the corresponding carbons in the purine ring would definitively confirm their positions.

NOESY experiments, on the other hand, reveal through-space correlations between protons that are in close proximity, providing insights into the stereochemistry and conformation of the molecule. researchgate.netresearchgate.net In the case of this compound, NOESY could be used to confirm the relative positions of the two methyl groups. The importance of these techniques has been demonstrated in the structural elucidation of various purine derivatives. nih.govresearchgate.net

A hypothetical table of expected HMBC and NOESY correlations for this compound is presented below.

Table 1: Hypothetical 2D-NMR Correlations for this compound

| HMBC Correlations (Proton to Carbon) | NOESY Correlations (Proton to Proton) | ||

|---|---|---|---|

| Proton | Expected Carbon Correlations | Proton | Expected Proton Correlations |

| 7-CH₃ | C5, C8 | 7-CH₃ | 8-CH₃ |

| 8-CH₃ | C4, C7, C9 | 8-CH₃ | 7-CH₃ |

Elucidation of Tautomeric Forms in Solution

Purine and its derivatives can exist in different tautomeric forms, which is the relocation of a proton. researchgate.netnih.gov For 7H-purines, the most common tautomerism involves the N(7)H and N(9)H forms. researchgate.netosti.gov The position of the tautomeric equilibrium can be influenced by factors such as the nature and position of substituents and the solvent. nih.gov

Low-temperature NMR spectroscopy is a powerful technique to study tautomerism. researchgate.net At low temperatures, the rate of interconversion between tautomers can be slowed down sufficiently to observe separate signals for each form in the NMR spectrum. researchgate.net For example, a study on 6-chloropurine in a DMF-d7 solution at low temperatures showed a significant predominance of the N(9)-H tautomer. researchgate.net In the case of this compound, being a 7H-purine, it is expected to exist predominantly in this form, but the possibility of other tautomers in solution cannot be entirely ruled out without experimental investigation.

Solvent Effects on Spectroscopic Signatures

The choice of solvent can significantly influence the chemical shifts observed in NMR spectra. quora.comunn.edu.ng This is due to intermolecular interactions between the solute and solvent molecules, which can alter the electron density around the nuclei being observed. quora.com The polarity of the solvent, represented by its dielectric constant, is a key factor. unn.edu.ng

For purine derivatives, changing the solvent can lead to noticeable changes in the chemical shifts of protons and carbons. unn.edu.ngthieme-connect.de For instance, a study on a triazole derivative showed a strong negative correlation between the chemical shifts of certain protons and the dielectric constant of the solvent. unn.edu.ng It is common to observe chemical shift differences of more than 0.2 ppm when switching between solvents of different polarities, such as from chloroform-d (B32938) (CDCl₃) to dimethyl sulfoxide-d₆ (DMSO-d₆). unn.edu.ng

The following table illustrates the typical chemical shifts of residual protons in common NMR solvents.

Table 2: Chemical Shifts of Residual Protons in Common NMR Solvents

| Solvent | Residual Proton Signal (ppm) |

|---|---|

| CDCl₃ | 7.26 |

| DMSO-d₆ | 2.50 |

| Methanol-d₄ | 3.31 |

| Acetone-d₆ | 2.05 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of molecules. americanpharmaceuticalreview.comazooptics.comnih.gov These two techniques are complementary, as the selection rules for a vibrational mode to be IR or Raman active are different. azooptics.com

For this compound, IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the purine ring, the C-Cl bonds, and the C-H bonds of the methyl groups. The purine ring itself has a series of characteristic skeletal vibrations. acs.org The C-Cl stretching vibrations are typically observed in the fingerprint region of the IR spectrum.

The positions, intensities, and shapes of the vibrational bands can be sensitive to the molecular conformation and intermolecular interactions in the solid state. americanpharmaceuticalreview.com Therefore, differences in the IR and Raman spectra can be used to identify different polymorphic forms of a compound. americanpharmaceuticalreview.com While detailed vibrational analysis often requires theoretical calculations to assign the observed bands, the empirical comparison of spectra with those of related compounds can provide significant structural insights. acs.orgacs.org

High-Resolution Mass Spectrometry for Molecular Compositional Verification

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS offers a stringent verification of the molecular formula of a synthesized compound, such as this compound.

A low-resolution liquid chromatography-mass spectrometry (LCMS) analysis has reported a protonated molecule [M+H]⁺ at an m/z of 217.1. google.com To further substantiate the molecular composition, a comparison with the calculated high-resolution mass is essential. The characteristic isotopic pattern resulting from the two chlorine atoms (a combination of ³⁵Cl and ³⁷Cl isotopes) in the mass spectrum would provide further definitive evidence for the presence of two chlorine atoms in the molecule. The expected isotopic distribution for a molecule containing two chlorine atoms is a distinctive [M]⁺, [M+2]⁺, and [M+4]⁺ peak pattern with relative intensities of approximately 9:6:1.

The data obtained from high-resolution mass spectrometry is pivotal for confirming the elemental composition of this compound, thereby providing a solid foundation for its structural characterization.

| Parameter | Value |

| Molecular Formula | C₇H₆Cl₂N₄ |

| Theoretical Monoisotopic Mass | 215.99698 Da |

| Theoretical [M+H]⁺ | 217.00426 Da |

| Reported Low-Resolution [M+H]⁺ | 217.1 Da google.com |

Reactivity and Potential Transformations

Nucleophilic Substitution Reactions at C2 and C6 Positions

The chlorine atoms at the C2 and C6 positions of 2,6-dichloro-7,8-dimethyl-7H-purine are excellent leaving groups, making these positions highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of purine (B94841) chemistry, allowing for the introduction of a wide variety of functional groups, including amines, alkoxides, and thiols. The differential reactivity of the C2 and C6 positions can often be controlled by carefully selecting the reaction conditions, such as temperature and the nature of the nucleophile. This allows for the sequential and regioselective functionalization of the purine core, leading to the synthesis of diverse libraries of purine derivatives.

Further Functionalization at the N9 Position

While the N7 position is alkylated in the title compound, the N9 position remains a potential site for further functionalization, although steric hindrance from the adjacent C8-methyl group might influence its reactivity. N9-alkylation is a common strategy in purine chemistry to introduce further diversity and to mimic the structure of nucleosides.

Reactions Involving the Methyl Groups

The methyl groups at the N7 and C8 positions could potentially undergo specific chemical transformations, although they are generally less reactive than the chloro-substituted positions. For instance, the C8-methyl group could potentially be a site for radical halogenation under specific conditions, providing a handle for further modifications.

Mechanistic Investigations and Reactivity Studies of 2,6 Dichloro 7,8 Dimethyl 7h Purine

Reactivity at Halogenated Positions (C2 and C6)

The presence of two chlorine atoms at the C2 and C6 positions of the purine (B94841) ring system makes 2,6-dichloro-7,8-dimethyl-7H-purine a versatile substrate for various chemical transformations. The electron-withdrawing nature of the purine core and the halogen substituents renders these positions susceptible to attack by nucleophiles and amenable to transition metal-catalyzed reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of halogenated purines. The reactivity of the C2 and C6 positions is influenced by the electronic properties of the purine ring and the nature of the attacking nucleophile.

Scope and Limitations with Various Nucleophiles

The substitution of chlorine atoms at the C2 and C6 positions of dichloropurines can be achieved with a variety of nucleophiles. Generally, the C6 position is more reactive towards nucleophilic attack than the C2 position. This regioselectivity is attributed to the greater electron deficiency at C6.

Studies on related 2,6-dichloropurines have shown that reactions with one equivalent of a nucleophile, such as an amine, can selectively yield the 6-substituted product. nih.gov The substitution of the second chlorine at the C2 position often requires harsher reaction conditions or the use of a catalyst. nih.gov The scope of nucleophiles includes but is not limited to:

Amines: Both aliphatic and aromatic amines can displace the chlorine atoms to form aminopurines.

Alkoxides and Thiolates: These nucleophiles lead to the formation of the corresponding ethers and thioethers.

Water: Hydrolysis can occur to yield the corresponding hydroxypurines.

The table below summarizes the general reactivity of different nucleophiles with dichloropurines.

| Nucleophile Category | Reactivity at C6 | Reactivity at C2 |

| Amines | High | Moderate |

| Alkoxides | High | Moderate |

| Thiolates | High | Moderate |

Kinetic and Thermodynamic Considerations

The rate of nucleophilic aromatic substitution on dichloropurines follows second-order kinetics, being dependent on the concentration of both the purine substrate and the nucleophile. libretexts.org The reaction proceeds through a bimolecular mechanism (SNAr) involving a Meisenheimer complex as an intermediate. libretexts.orgyoutube.com

Thermodynamically , the products of nucleophilic substitution are generally more stable than the starting dichloropurine due to the formation of stronger carbon-nitrogen or carbon-oxygen bonds compared to the carbon-chlorine bond. However, the reaction can be subject to kinetic or thermodynamic control. rsc.org For instance, in some cases, a kinetically favored product may be formed initially, which can then rearrange to a more thermodynamically stable isomer under the reaction conditions. rsc.org

The activation energy for the substitution at C6 is typically lower than at C2, which explains the observed regioselectivity under kinetic control. Catalysts, such as acids, can be employed to lower the activation energy and facilitate the reaction, particularly for the less reactive C2 position. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a broader scope of functionalization for 2,6-dichloropurines.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple an organoboron reagent with a halide, is a highly effective method for creating C-C bonds at the C2 and C6 positions of the purine ring. researchgate.netstudfile.net

Research on analogous 2,6-dichloropurines has demonstrated that the regioselectivity of the Suzuki-Miyaura coupling can be controlled. studfile.net Reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid under anhydrous conditions resulted in the selective formation of 9-benzyl-2-chloro-6-phenylpurine. studfile.net Conversely, using an excess of the boronic acid led to the substitution of both chlorine atoms. studfile.net

The choice of reaction conditions, including the palladium catalyst, base, and solvent, is crucial for the success of the coupling. studfile.net For example, Pd(PPh₃)₄ has been shown to be an effective catalyst, and the reaction can be carried out under either anhydrous or aqueous conditions depending on the nature of the boronic acid. studfile.net

A summary of typical Suzuki-Miyaura reaction conditions for dichloropurines is provided in the table below.

| Component | Example |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene (anhydrous), DME/H₂O (aqueous) |

| Boronic Acid | Arylboronic acids, Alkenylboronic acids |

Other Cross-Coupling Methodologies

Besides the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions have been successfully applied to functionalize halopurines. These methodologies expand the range of substituents that can be introduced onto the purine scaffold.

Stille Coupling: This reaction involves the coupling of an organotin reagent with the halide. It has been used for the introduction of aryl, heteroaryl, and alkenyl groups. researchgate.net

Negishi Coupling: Organozinc reagents are employed in this palladium-catalyzed coupling, which is versatile for attaching alkyl, alkenyl, and aryl groups. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of C-C triple bonds by coupling a terminal alkyne with the halide in the presence of a palladium catalyst and a copper co-catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds with a wide range of amines.

Photoredox/Nickel Dual Catalysis: Recent advances have enabled the use of photoredox and nickel dual catalysis for the sp²–sp³ cross-coupling of chloropurines with alkyl bromides, allowing for the direct installation of alkyl groups. nih.gov

These diverse cross-coupling methods provide a comprehensive toolkit for the synthesis of a wide array of substituted purine derivatives, starting from precursors like this compound.

Transformations Involving Methyl Groups at N7 and C8

The reactivity of the methyl groups at the N7 and C8 positions of the this compound core is a subject of interest for introducing further molecular diversity. The N7-methyl group, being attached to a quaternized nitrogen in the electron-deficient purine ring, can be susceptible to specific transformations. While direct reactions involving the cleavage of the N7-methyl group are not extensively documented for this specific compound, analogous reactions in related N7-alkylated purines suggest possibilities for dealkylation under certain conditions. For instance, some N7-substituted adenines have shown susceptibility to deglycosylation, a related process, under acidic conditions. nih.gov

The C8-methyl group, attached to a carbon atom of the imidazole (B134444) sub-ring, exhibits a different reactivity profile. The C8-proton in purines is known to be relatively acidic and can be abstracted by strong bases, allowing for subsequent functionalization. mdpi.com In the case of an existing C8-methyl group, transformations could potentially involve oxidation of the methyl group to an aldehyde or carboxylic acid, or halogenation under radical conditions. However, the presence of the two electron-withdrawing chloro substituents at C2 and C6 would influence the electron density of the purine ring system and, consequently, the reactivity of the C8-methyl group.

Recent advancements in late-stage functionalization have demonstrated the possibility of C8-H alkylation of guanosine (B1672433) derivatives via a photo-mediated Minisci reaction. nih.gov While this applies to an unsubstituted C8 position, it highlights the potential for radical-mediated reactions at this site. The reactivity of the C8-methyl group in this compound would likely be influenced by the stability of potential radical or anionic intermediates at this position.

Purine Ring Transformations and Rearrangement Mechanisms

The purine ring system, a fusion of pyrimidine (B1678525) and imidazole rings, is susceptible to various transformations, including ring-opening and rearrangement reactions, which are significantly influenced by the nature and position of its substituents.

Acid- and Base-Catalyzed Ring Opening and Recyclization Reactions

The purine ring can undergo cleavage in both acidic and basic media. The pyrimidine ring is generally more susceptible to nucleophilic attack and subsequent ring opening, particularly in the presence of strong bases. researchgate.net For this compound, the two chloro-substituents at the C2 and C6 positions make the pyrimidine ring highly electron-deficient and thus more prone to nucleophilic attack.

Under basic conditions, hydroxide (B78521) ions or other nucleophiles can attack the electron-poor carbon centers of the pyrimidine ring, leading to its opening. The resulting imidazole derivative can then potentially undergo recyclization to form a different heterocyclic system. The specific conditions, such as the nature of the base, temperature, and solvent, would determine the outcome of the reaction. For instance, reactions of some 2,6-disubstituted purines with potassium amide in liquid ammonia (B1221849) have been shown to result in ring opening. acs.org

In acidic media, the purine ring can also be cleaved, though the mechanism and resulting products differ. Protonation of the nitrogen atoms of the purine ring can activate it towards nucleophilic attack by water or other weak nucleophiles. The stability of the purine ring towards acid hydrolysis is influenced by its substituents. While general studies on the acid-catalyzed ring-opening of epoxy alcohols exist, specific data on 7,8-dimethyl-purine derivatives is scarce. nih.gov

Rearrangement Pathways of Purine Derivatives

A notable rearrangement reaction in purine chemistry is the Dimroth rearrangement, which typically involves the isomerization of N1-substituted adenines to the corresponding N6-substituted isomers via a ring-opening and re-closure mechanism. researchgate.netnih.gov This rearrangement is often catalyzed by acid or base. nih.gov

For this compound, a classical Dimroth rearrangement involving the exocyclic chloro groups is not expected. However, the term is sometimes used more broadly to describe rearrangements involving ring atom translocations. It is conceivable that under certain conditions, the purine ring could undergo cleavage and recyclization to yield isomeric structures. The specific rearrangement pathways for a 7,8-dimethyl substituted purine are not well-documented but would likely involve initial attack at one of the electrophilic centers of the pyrimidine ring, followed by a series of bond cleavages and formations. The rates of such rearrangements are known to be influenced by the substituents on the purine ring. rsc.org

Influence of Electron-Donating and Electron-Withdrawing Groups on Reactivity

The reactivity of the this compound molecule is profoundly influenced by its substituent pattern. The two chlorine atoms at the C2 and C6 positions act as strong electron-withdrawing groups. This has several significant consequences for the molecule's reactivity.

Firstly, the electron-withdrawing nature of the chloro groups significantly decreases the electron density of the entire purine ring system, making it more susceptible to nucleophilic attack. This is particularly true for the pyrimidine part of the purine, where the chloro-substituents are located. This enhanced electrophilicity is a key factor in the ring-opening reactions discussed in section 4.3.1. The reactivity of 2,6-dichloropurine (B15474) ribonucleoside has been studied, highlighting the differential reactivity of the two chlorine atoms. researchgate.net

Conversely, the methyl groups at the N7 and C8 positions are generally considered to be weakly electron-donating. The N7-methyl group, by quaternizing the N7 nitrogen, further enhances the electron-deficient character of the imidazole ring. The C8-methyl group can influence the reactivity at the C8 position, as discussed in section 4.2. The interplay between the electron-withdrawing chloro groups and the electron-donating methyl groups creates a unique electronic environment within the molecule, dictating its reactivity towards various reagents.

The table below summarizes the expected influence of the substituents on the reactivity of the purine core.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Chloro | C2, C6 | Electron-withdrawing | Increases susceptibility to nucleophilic attack on the pyrimidine ring. |

| Methyl | N7 | Electron-donating (inductive), Quaternizing | Enhances the electron-deficient nature of the imidazole ring. |

| Methyl | C8 | Electron-donating | May influence the reactivity of the C8 position and the imidazole ring. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in modern chemistry for predicting the structures, properties, and reactivity of molecules. These theoretical methods provide insights that complement experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting various molecular properties with a good balance of accuracy and computational cost. However, specific DFT studies on this compound are not found in the current body of scientific literature.

The initial step in most quantum chemical studies involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process determines key structural parameters like bond lengths and angles. While crystallographic data exists for related compounds such as 2,6-dichloro-7-isopropyl-7H-purine, which reveals the planarity of the purine ring system, specific optimized geometry data for this compound from DFT calculations is not available. nih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For various other molecules, DFT calculations are routinely used to determine these values, but such analysis has not been published for this compound.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP surface helps in understanding intermolecular interactions and chemical reactivity. No MEP surface maps for this compound have been reported.

Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include chemical potential, chemical hardness, softness, and the electrophilicity index. These descriptors provide quantitative measures of a molecule's stability and reactivity. The absence of HOMO-LUMO energy data for this compound precludes the calculation of these important parameters.

The Electron Localization Function (ELF) is a method used to visualize the regions of electron localization in a molecule, providing a clear picture of chemical bonding, including covalent bonds and lone pairs. Noncovalent Interaction (NCI) plots are used to identify and visualize weak interactions, such as van der Waals forces and hydrogen bonds, within and between molecules. These advanced analyses require dedicated computational studies, which have not been performed or published for this compound.

Density Functional Theory (DFT) Studies

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. While specific QTAIM studies on this compound are not extensively documented in current literature, this methodology would be instrumental in characterizing its intramolecular bonds (e.g., C-N, C-Cl, C-C) and non-covalent interactions. Such an analysis would involve locating bond critical points (BCPs) and examining the values of the electron density (ρ) and its Laplacian (∇²ρ) at these points to classify interactions as shared (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds).

Ab Initio Methods for High-Accuracy Predictions

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are essential for obtaining high-accuracy predictions of molecular properties. For a molecule like this compound, methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CCSD), and Complete Active Space Self-Consistent Field (CASSCF) would provide benchmark data for its geometry, vibrational frequencies, and electronic structure.

Thermochemical and Kinetic Studies

Prediction of Reaction Pathways and Transition States

Computational studies are crucial for elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. A proposed mechanism for the direct C-H cyanation of purines, which is relevant to the reactivity of the 7H-purine core, involves the activation of the imidazole ring. mdpi.com The suggested pathway proceeds through the following key steps:

Triflylation: The most nucleophilic nitrogen, N-7, is triflylated, which activates the imidazole motif. mdpi.com

Nucleophilic Attack: A cyanide source (e.g., TMSCN) performs a nucleophilic attack on the activated ring, forming a sensitive and unstable adduct. mdpi.com

Elimination: A base-mediated elimination of triflous acid (CF₃SO₂H) from the intermediate yields the final C-H cyanation product. mdpi.com

This mechanism, supported by the isolation of a key intermediate, demonstrates a plausible pathway for functionalizing the purine core at the C8 position. mdpi.com

Investigation of Chlorination Sites and Mechanisms

Computational investigations into the chlorination of purine bases by hypochlorous acid (HOCl) reveal that reactivity is governed by a combination of kinetic and thermodynamic factors. rsc.org The various potential reaction sites on the purine ring exhibit different levels of reactivity. rsc.org

The kinetic reactivity of these sites, based on the estimated apparent rate constant (kobs-est), follows a general order:

Heterocyclic NH/N > Exocyclic NH₂ > Heterocyclic C8 rsc.org

This order is, however, reversed for thermodynamic stability. rsc.org Quantum chemical computations indicate that for purine bases, N9 is often the most reactive site for initial chlorination. rsc.org For purine nucleosides, the kinetically controlled product forms at the N1 position, while the thermodynamically favored product results from reaction at the exocyclic amino groups. rsc.org The C8 position is typically a possible site for generating minor products. rsc.org These findings suggest that the electrostatic interactions play a key role in determining the reaction kinetics. rsc.org

| Reaction Site Type | Estimated Kinetic Reactivity (kobs-est in M-1s-1) | Thermodynamic Preference |

|---|---|---|

| Heterocyclic NH/N | High (102 – 107) | Low |

| Exocyclic NH2 | Medium (10-2 – 10) | Medium |

| Heterocyclic C8 | Low (10-5 – 10-1) | High |

Intermolecular Interactions and Supramolecular Assembly Simulation

The supramolecular assembly of substituted purines is directed by non-covalent interactions, which can be characterized through crystal structure analysis and computational simulations. For the closely related compound, 2,6-dichloro-7-isopropyl-7H-purine, X-ray crystallography reveals that the fused-ring systems are stacked in the crystal lattice. nih.govnih.gov

The imidazole and pyrimidine rings are nearly planar, with a very small dihedral angle between them of 1.32(8)°. nih.govnih.gov In the crystal packing, these planar ring systems stack approximately parallel to the bc plane. nih.gov A notable feature is the centroid-centroid distance of 3.5189(9) Å between pyrimidine rings related by inversion, indicating significant π-π stacking interactions that stabilize the crystal structure. nih.gov In other substituted purine systems, crystal packing is also controlled by interactions such as intermolecular C-H⋯O hydrogen bonds. researchgate.net

| Crystal Data Parameter | Value for 2,6-dichloro-7-isopropyl-7H-purine |

|---|---|

| Molecular Formula | C8H8Cl2N4 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Dihedral Angle (Imidazole/Pyrimidine) | 1.32(8)° |

| Pyrimidine-Pyrimidine Centroid Distance | 3.5189(9) Å |

Tautomeric Preferences and Aromaticity Assessment of the 7H-Purine System

Tautomeric Preferences

The tautomerism of purine is a critical aspect of its chemistry, with the N7H and N9H forms being the most significant. While this compound is a fixed N7-substituted tautomer, understanding the relative stability of this form is essential. Computational studies have shown that the tautomeric preference of the parent purine molecule is highly sensitive to its environment. nih.govnih.gov

In the gas phase, the N9H tautomer is predominantly favored. nih.govnih.gov However, in aqueous solutions, both the N7H and N9H tautomers are believed to coexist in significant populations, a finding supported by various spectroscopic methods and quantum-chemical calculations. nih.gov In the solid state, crystal packing forces can favor the N7H tautomer. nih.gov The alkylation of a purine base, such as 2,6-dichloropurine, often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product, and the N7 isomer, like the title compound's parent structure, forming as the minor fraction. nih.gov

Aromaticity Assessment

The aromaticity of the purine ring system is a key determinant of its stability and reactivity. Aromaticity is not a direct observable but is quantified using various computational indices. mdpi.com

Hückel's Rule: The 7H and 9H tautomers of purine are considered aromatic because their five- and six-membered rings both contain six π-electrons, satisfying the 4N+2 rule. researchgate.net

HOMA (Harmonic Oscillator Model of Aromaticity): This geometry-based index measures the deviation of bond lengths from an ideal aromatic system. For neutral NH tautomers of purine, HOMA values are generally high (> 0.85), confirming their aromatic character. nih.gov

NICS (Nucleus-Independent Chemical Shift): This magnetic criterion assesses aromaticity by calculating the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromaticity. mdpi.com

Conclusion

Advanced Chemical Applications of the 2,6 Dichloro 7,8 Dimethyl 7h Purine Scaffold Excluding Biological/clinical

Role as a Privileged Scaffold in Modern Organic Synthesis

The purine (B94841) ring system is considered a "privileged scaffold" in chemistry, a molecular framework that can be derivatized to bind to a variety of molecular targets. The compound 2,6-dichloro-7,8-dimethyl-7H-purine is an exemplar of this concept, primarily due to the reactivity of its dichlorinated pyrimidine (B1678525) ring. The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), making the scaffold a versatile starting point for creating a diverse library of polysubstituted purine derivatives. researchgate.netnbinno.com

The synthesis of this and related scaffolds often begins with readily available precursors like xanthine (B1682287), which can be chlorinated using agents such as phosphorus oxychloride. researchgate.netchemicalbook.com The alkylation to introduce the methyl groups at the N7 and C8 positions can be achieved through various methods, although direct alkylation of the purine base often yields a mixture of N7 and N9 isomers. nih.gov The presence of the methyl group at the C8 position and the N7 position influences the electronic properties and steric environment of the purine core, which can modulate the reactivity of the chloro-substituents.

The utility of the 2,6-dichloropurine (B15474) core as a synthetic intermediate is well-established. google.com The two chlorine atoms exhibit different reactivity, often allowing for sequential and selective substitution. This differential reactivity is crucial for the controlled synthesis of complex molecules. For instance, the C6 position is generally more reactive towards nucleophiles than the C2 position. This allows for the stepwise introduction of different functional groups, a key strategy in combinatorial chemistry and drug discovery. While specific synthetic studies focusing on this compound are not extensively documented, the principles governing its parent scaffold, 2,6-dichloropurine, are directly applicable. nih.govsigmaaldrich.com This scaffold serves as a key building block for producing a wide array of derivatives with substitutions at the C2 and C6 positions. nih.govnih.gov

Table 1: Reactivity of the 2,6-Dichloropurine Scaffold with Various Nucleophiles

| Nucleophile | Position of Substitution | Resulting Functional Group |

| Amines (R-NH₂) | C6 and/or C2 | Amino (-NHR) |

| Thiols (R-SH) | C6 and/or C2 | Thioether (-SR) |

| Alkoxides (R-O⁻) | C6 and/or C2 | Ether (-OR) |

| Organometallic Reagents | C6 and/or C2 | Carbon-Carbon Bond (e.g., -Aryl, -Alkyl) |

Exploration in Materials Science

The inherent aromatic and electron-rich nature of the purine system, combined with its synthetic tractability, makes it an attractive candidate for the development of novel functional materials.

The purine scaffold is a promising core for the design of optical materials, particularly those with fluorescent properties. By strategically introducing electron-donating and electron-accepting groups onto the purine ring, chemists can create "push-pull" systems. These systems can exhibit intense fluorescence and large Stokes shifts.

While this compound itself is not a classic push-pull chromophore, it is an ideal precursor for creating such materials. The reactive chlorine atoms at C2 and C6 can be substituted with various chromophoric or auxochromic groups to tune the optical properties. For example, replacing the chlorine atoms with amino or alkoxy groups (electron-donating) and attaching electron-withdrawing groups at other positions of the purine core can lead to compounds with significant intramolecular charge transfer character, which is often associated with strong fluorescence.

The photophysical properties of purine derivatives are highly dependent on their substitution pattern. The parent purine molecule is weakly luminescent, but functionalization can dramatically enhance its emission. For example, some N-alkylated push-pull purine derivatives have been shown to be highly fluorescent, with quantum yields reaching up to 91% in solution.

The specific photophysical characteristics of this compound are not widely reported. However, based on related structures, it is expected that the chlorine atoms would quench fluorescence to some extent due to the heavy-atom effect. The primary value of this compound in materials science lies in its potential as a synthetic intermediate. By replacing the chlorine atoms, the luminescence can be "switched on." The methyl groups at N7 and C8 would also subtly influence the electronic energy levels and thus the absorption and emission wavelengths. For context, quinine, a related heterocyclic alkaloid, is a well-known fluorescence standard, highlighting the potential of such nitrogen-containing aromatic systems in photophysics. wikipedia.org

Table 2: Illustrative Photophysical Data of Substituted Purine Derivatives

| Compound Type | Excitation (nm) | Emission (nm) | Fluorescence Quantum Yield (ΦF) |

| Push-Pull N9-alkylated 6-piperidino-2-triazolylpurine | ~330-360 | ~380-450 | Up to 0.91 (in solution) |

| Quinine (in 0.1 M H₂SO₄) | ~350 | ~450 | ~0.58 |

| Note: This table provides data for related compounds to illustrate the potential of the purine scaffold, as specific data for this compound is not available. |

Coordination Chemistry and Metal Ion Complexation

The purine ring contains several nitrogen atoms that can act as Lewis bases, making it an excellent ligand for coordinating with metal ions. acs.orgnih.gov The study of these interactions is fundamental to understanding the role of metal ions in biological systems and for designing new catalysts and materials. uni-siegen.denih.gov

A purine molecule offers multiple potential coordination sites for metal ions, primarily the nitrogen atoms of the heterocyclic rings. The most common binding sites are N1, N3, N7, and N9. The specific binding mode depends on several factors, including the substitution pattern on the purine ring, the nature of the metal ion, and the reaction conditions.

In this compound, the N7 position is blocked by a methyl group, precluding it from acting as a coordination site. This makes the remaining nitrogen atoms—N1, N3, and N9—the most likely points of interaction with a metal center. The N1 and N3 atoms are part of the pyrimidine ring, while N9 is in the imidazole (B134444) ring. The relative basicity and steric accessibility of these sites will determine the preferred coordination geometry. It has been noted in studies of other purines that metal coordination can occur at the N7 position, but N7-alkylation, as in the title compound, directs binding to other available nitrogen atoms. nih.gov

Table 3: Potential Metal Coordination Sites in 7,8-dimethyl-7H-purine Derivatives

| Nitrogen Atom | Ring Location | Availability in Target Compound | General Binding Propensity |

| N1 | Pyrimidine | Available | Common coordination site |

| N3 | Pyrimidine | Available | Common coordination site |

| N7 | Imidazole | Blocked (by methyl group) | Common site in unsubstituted purines |

| N9 | Imidazole | Available | Possible but often less favored than N1/N7 |

The synthesis of metal-purine complexes typically involves the reaction of the purine derivative with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and characterized by a variety of analytical techniques.

While there are no specific reports on the synthesis and characterization of metal complexes with this compound, its structure suggests it would be a viable ligand. The synthesis would likely proceed by mixing the purine with a metal halide or perchlorate (B79767) salt. Characterization would involve techniques such as:

NMR Spectroscopy: To study the structure of the complex in solution and to observe changes in the chemical shifts of the purine's protons and carbons upon coordination.

Infrared (IR) and Raman Spectroscopy: To observe shifts in the vibrational frequencies of the purine ring upon metal binding.

UV-Vis Spectroscopy: To study the electronic transitions and how they are affected by metal coordination.

The development of new purine nucleosides as metal chelators is an active area of research, underscoring the importance of these interactions. mdpi.com

Metal Ion Sensing Applications

Currently, there is no available research in the public domain that specifically investigates the use of this compound for metal ion sensing. The unique substitution pattern of this purine derivative, featuring dichloro groups at the 2 and 6 positions and methyl groups at the 7 and 8 positions, could theoretically influence its coordination chemistry and photophysical properties upon binding to metal ions. However, without empirical studies, its potential as a selective and sensitive metal ion sensor remains purely speculative.

Applications in Chemical Analysis and Environmental Monitoring

Similarly, the application of this compound in the fields of chemical analysis and environmental monitoring has not been reported in the reviewed scientific literature. The development of analytical methods often relies on compounds with specific and measurable responses to target analytes. While the chlorinated and methylated purine structure could potentially be adapted for such purposes, for instance as a standard in chromatographic techniques or as a precursor for a reagent, no such applications have been documented.

Future Research Directions and Emerging Paradigms in 2,6 Dichloro 7,8 Dimethyl 7h Purine Research

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of purine (B94841) derivatives is increasingly moving towards greener and more efficient methodologies. researchgate.net Future efforts in synthesizing 2,6-dichloro-7,8-dimethyl-7H-purine will likely focus on minimizing waste, reducing step counts, and avoiding harsh reagents. The development of multicomponent reactions (MCRs), which allow for the construction of complex molecules like purines from simpler starting materials in a single step, represents a key area of interest for sustainable synthesis. researchgate.net Additionally, techniques such as C-H functionalization are being explored to modify the purine core with greater regioselectivity and atom economy. thieme.de These modern approaches promise to make the synthesis of this and related purine derivatives more environmentally friendly and cost-effective.

| Synthetic Advancement | Advantages | Potential Impact on this compound Synthesis |

| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, and simplified purification processes. researchgate.net | Streamlined, one-pot synthesis of the core purine structure. |

| Catalytic C-H Functionalization | Allows for direct modification of the purine backbone without pre-functionalization, improving atom economy. thieme.de | Enables precise and efficient introduction of various substituents. |

| Flow Chemistry | Enhanced safety, better control over reaction parameters, and potential for automated, scalable production. | Facilitates safer and more consistent large-scale manufacturing. |

| Biocatalysis | Utilizes enzymes for highly selective reactions under mild conditions, promoting green chemistry. | Offers an environmentally benign route to chiral purine derivatives. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Exploration of Novel Reaction Pathways and Unusual Reactivity Patterns

While the nucleophilic substitution of the chlorine atoms on the purine ring is a well-known reaction, future research is expected to uncover new modes of reactivity. researchgate.net The use of visible-light photochemistry, for instance, can unlock novel reaction pathways for heterocyclic compounds that are not accessible through traditional thermal methods. rsc.orgresearchgate.net Researchers may investigate transannular ring closures or unexpected rearrangements under specific catalytic or photochemical conditions. nih.gov Exploring the reactivity of the C-H bonds on the methyl groups or the purine core itself through modern synthetic methods like ruthenium-catalyzed C-H activation could lead to previously inaccessible molecular architectures. acs.org

Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

A deep understanding of reaction mechanisms is essential for optimization and discovery. Advanced in-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy (ReactIR), allow for the continuous, real-time monitoring of chemical reactions as they occur. mt.comnih.gov By tracking the concentration of reactants, intermediates, and products over time, researchers can gain detailed kinetic and mechanistic insights. acs.orgacs.org Applying these techniques to the synthesis and functionalization of this compound would enable precise optimization of reaction conditions, identification of transient intermediates, and a more profound understanding of the underlying reaction pathways. oxinst.com

Theoretical Advancements in Multiscale Modeling of Purine Systems

Computational modeling provides invaluable insights into the structure, properties, and reactivity of molecules. Future theoretical work on this compound will likely involve multiscale modeling, which combines quantum mechanics and classical molecular dynamics to simulate molecular behavior across different scales. Molecular dynamics simulations can predict the stability and conformational changes of the molecule in various environments. nih.gov These computational approaches can elucidate the electronic properties and non-covalent interactions that govern the molecule's behavior, guiding the rational design of new derivatives for specific applications.

Expanding the Scope of Non-Biological Chemical Applications and Material Design

The unique heterocyclic structure of the purine scaffold makes it a promising candidate for applications in materials science. mdpi.comacs.org While traditionally studied for their biological activity, purines are being explored as building blocks for functional materials. nih.govresearchgate.net The this compound molecule, with its two reactive chlorine atoms, is particularly well-suited for creating polymers or serving as a linker in metal-organic frameworks (MOFs). Future research could focus on developing conductive polymers, porous materials for gas storage, or novel supramolecular assemblies based on this purine derivative. acs.orgacs.org

| Potential Application Area | Role of this compound | Key Properties |

| Conductive Polymers | Monomer unit for polymerization through its dichloro-functional groups. | Tunable electronic properties and charge transport capabilities. |

| Metal-Organic Frameworks (MOFs) | Organic linker connecting metal nodes to form a porous framework. | High surface area, defined pore structures for catalysis or storage. |

| Supramolecular Assemblies | Building block for self-assembly into larger, ordered nanostructures. acs.org | Ability to form nanovesicles or other nanoassemblies for various applications. acs.org |

| Organic Electronics | Component in organic light-emitting diodes (OLEDs) or sensors. | Specific electronic and photophysical properties. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-dichloro-7,8-dimethyl-7H-purine, and how can reaction conditions be optimized?

- Methodology : A common approach involves alkylation of 2,6-dichloropurine with methylating agents. For example, in DMSO with potassium carbonate (K₂CO₃) as a base, methyl iodide or dimethyl sulfate can introduce methyl groups at the N7 and C8 positions. Reaction temperatures (288–291 K) and prolonged stirring (~8 hours) are critical for yield optimization .

- Key Data : In analogous syntheses (e.g., 2-chloro-7-methylpurines), yields of 70–81% are achieved using column chromatography (silica gel, petroleum ether/ethyl acetate) for purification .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

- Methodology : ¹H and ¹³C NMR are essential for verifying substitution patterns. For example:

- ¹H NMR : Methyl groups at N7 and C8 appear as singlets (δ ~3.8–4.0 ppm).

- ¹³C NMR : Chlorinated carbons (C2, C6) resonate at δ ~151–152 ppm, while methyl carbons appear at δ ~21–33 ppm .

- Validation : Compare spectral data with structurally similar purines, such as 2-chloro-8-(methylthio)-7H-purine, where δ 143.1 ppm corresponds to C8-substituted carbons .

Q. What safety precautions are necessary when handling this compound?

- Guidelines :

- Acute Toxicity : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Documentation : Refer to Safety Data Sheets (SDS) for GHS classifications (e.g., skin corrosion/irritation Category 2) .

Advanced Research Questions

Q. How can N7 vs. N9 alkylation isomers be distinguished and separated during synthesis?

- Methodology : Isomer separation requires chromatographic techniques. For example, 2,6-dichloro-7-isopropyl-7H-purine (N7 isomer) and its N9 counterpart are resolved using silica gel columns with petroleum ether/ethyl acetate (1:1 v/v) .

- Analysis : Crystallography (e.g., SHELXL refinement) or NOE NMR experiments can confirm regioselectivity .

Q. What computational tools are recommended for analyzing the electronic properties of this compound?

- Approach :

- HOMO-LUMO Analysis : Use Gaussian or ORCA software to calculate frontier molecular orbitals. For related purines, HOMO energies range from -6.2 to -5.8 eV, indicating electrophilic reactivity .

- Mulliken Charges : Chlorine atoms at C2/C6 exhibit negative charges (~-0.3 e), influencing hydrogen bonding in biological targets .

Q. How can contradictory spectral or crystallographic data be resolved in structural studies?

- Strategy :

- Cross-Validation : Compare experimental data (e.g., XRD bond lengths) with computational models (Mercury CSD). For example, C-Cl bond lengths in purines typically fall within 1.72–1.75 Å .

- Error Analysis : Use SHELXL’s R-factor metrics (e.g., R₁ < 0.05 for high-resolution data) to assess refinement reliability .

Q. What pharmacological screening methodologies are suitable for evaluating this compound?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products